N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide
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Description
The compound is a complex organic molecule with several functional groups. It contains a benzo[d][1,3]dioxol-5-yl moiety, which is a benzene ring fused with a 1,3-dioxole ring. It also has a 4-methylpiperazin-1-yl group, which is a piperazine ring with a methyl group at the 4-position. Additionally, it has a 1,3,4-thiadiazol-2-yl group, which is a heterocyclic compound containing nitrogen, sulfur, and carbon .
Scientific Research Applications
Synthesis and Biological Activities
Researchers have synthesized novel 1,3,4-thiadiazole amide compounds containing piperazine, demonstrating inhibitory effects against certain bacterial strains and showing potential antiviral activity against tobacco mosaic virus (Xia, 2015). These compounds' ability to inhibit bacterial growth and their antiviral properties indicate their potential for developing new antimicrobial agents.
Insecticidal Assessment
Some synthesized heterocycles incorporating a thiadiazole moiety have been examined for their insecticidal properties against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). This highlights the potential use of these compounds in agricultural pest control, offering a new approach to managing crop pests and improving food security.
Anticonvulsant Evaluation
Research on indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide has shown significant anticonvulsant activity, suggesting these compounds could be developed into new anticonvulsant medications (Nath et al., 2021). Such findings are crucial for the pharmaceutical industry in the ongoing search for more effective and safer treatments for epilepsy and other seizure disorders.
Antibacterial and Antifungal Activities
The synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides has shown significant reductions in reaction times with comparably higher yields under ultrasound irradiation. Most of the tested compounds displayed promising antimicrobial activities against various bacterial and fungal strains (Rezki, 2016). This suggests that these compounds could be explored further as potential new antimicrobial agents, addressing the growing concern over antibiotic resistance.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3S2/c1-20-4-6-21(7-5-20)15-18-19-16(26-15)25-9-14(22)17-11-2-3-12-13(8-11)24-10-23-12/h2-3,8H,4-7,9-10H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMPLIPVRIADCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(S2)SCC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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